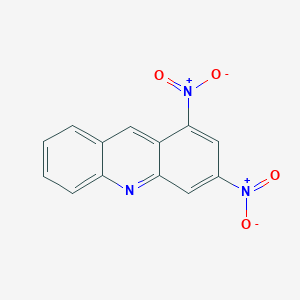

1,3-Dinitroacridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dinitroacridine is an organic compound belonging to the acridine family, characterized by the presence of two nitro groups at the 1 and 3 positions of the acridine ring Acridines are known for their planar, tricyclic structure, which is similar to anthracene but with a nitrogen atom replacing one of the central carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dinitroacridine can be synthesized through several methods, typically involving nitration reactions. One common approach is the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction scheme is as follows:

Acridine+2HNO3→this compound+2H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance safety and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dinitroacridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu Aminogruppen reduziert werden.

Substitution: Die Nitrogruppen können an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen Nucleophile die Nitrogruppen unter geeigneten Bedingungen ersetzen.

Oxidation: Obwohl weniger häufig, kann die Verbindung Oxidationsreaktionen eingehen, die möglicherweise zur Bildung von Nitroso- oder anderen oxidierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Zinn(II)-chlorid.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte

Reduktion: 1,3-Diaminoacridin.

Substitution: Verschiedene substituierte Acridine, abhängig vom verwendeten Nucleophil.

Oxidation: Oxidierte Derivate wie Nitrosoacridine.

Wissenschaftliche Forschungsanwendungen

1,3-Dinitroacridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Acridinderivate verwendet, die in der Farbstoffchemie und als Zwischenprodukte in der organischen Synthese wertvoll sind.

Biologie: Acridinderivate, darunter 1,3-Dinitroacridin, werden auf ihr Potenzial als DNA-Interkalatoren untersucht, die die DNA-Replikation und Transkription hemmen können, was sie zu Kandidaten für Antikrebsmittel macht.

Medizin: Auf ihre antimikrobiellen Eigenschaften, insbesondere gegen Bakterien und Pilze, untersucht.

Industrie: Wird bei der Entwicklung von Hochleistungsmaterialien wie organischen Halbleitern und Leuchtdioden (LEDs) eingesetzt.

5. Wirkmechanismus

Die biologische Aktivität von 1,3-Dinitroacridin beruht in erster Linie auf seiner Fähigkeit, sich in DNA zu interkalieren. Diese Interkalation stört die normale Funktion von DNA, indem sie die Bindung essentieller Proteine, die an Replikation und Transkription beteiligt sind, verhindert. Die Nitrogruppen verstärken die Fähigkeit der Verbindung, starke Wechselwirkungen mit den DNA-Basen einzugehen und den interkalierten Komplex zu stabilisieren. Dieser Mechanismus ähnelt dem anderer Acridinderivate, die in der Chemotherapie eingesetzt werden.

Wirkmechanismus

The biological activity of 1,3-dinitroacridine is primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The nitro groups enhance the compound’s ability to form strong interactions with the DNA bases, stabilizing the intercalated complex. This mechanism is similar to that of other acridine derivatives used in chemotherapy.

Vergleich Mit ähnlichen Verbindungen

1,3-Dinitroacridin kann mit anderen nitrosubstituierten Acridinen und verwandten Verbindungen verglichen werden:

1,3,3-Trinitroazetidin: Eine energiereiche Verbindung, die in Sprengstoffen verwendet wird und sich in Struktur und Anwendung deutlich unterscheidet.

1,3-Diaminoacridin: Die reduzierte Form von 1,3-Dinitroacridin, die in ähnlichen Anwendungen eingesetzt wird, aber eine unterschiedliche Reaktivität und Eigenschaften aufweist.

Acridinorange: Ein bekannter Farbstoff und biologischer Farbstoff, der für seine Fluoreszenzeigenschaften und seine Fähigkeit, an Nukleinsäuren zu binden, verwendet wird.

Die Einzigartigkeit von 1,3-Dinitroacridin liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen Acridinderivaten besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C13H7N3O4 |

|---|---|

Molekulargewicht |

269.21 g/mol |

IUPAC-Name |

1,3-dinitroacridine |

InChI |

InChI=1S/C13H7N3O4/c17-15(18)9-6-12-10(13(7-9)16(19)20)5-8-3-1-2-4-11(8)14-12/h1-7H |

InChI-Schlüssel |

KTLYTJKMYQFECQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |

Löslichkeit |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)

![ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11093549.png)

![1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B11093564.png)

![N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11093574.png)

![N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)

![N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11093598.png)

![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11093601.png)

![(2E)-N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B11093604.png)

![2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11093628.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093635.png)

![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)